A Comprehensive Technical Guide to the Synthesis and Characterization of N-(cyclohex-1-en-1-yl)formamide
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(cyclohex-1-en-1-yl)formamide
Abstract
This technical guide provides an in-depth exploration of N-(cyclohex-1-en-1-yl)formamide, a valuable enamide intermediate in organic synthesis. Enamides, characterized by a C=C-N-C=O functional group, exhibit a unique balance of stability and reactivity, making them powerful synthons for constructing complex nitrogen-containing molecules.[1][2] This document offers a detailed protocol for the synthesis of N-(cyclohex-1-en-1-yl)formamide from cyclohexanone and formamide. It further provides a comprehensive framework for its structural characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and insights presented herein are tailored for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Synthetic Utility of Enamides
Enamides are a class of electron-deficient enamines that have garnered significant attention in synthetic chemistry. The presence of the N-acyl group withdraws electron density from the nitrogen atom, which modulates the nucleophilicity of the β-carbon of the double bond.[1] This electronic feature imparts greater stability compared to their enamine counterparts while retaining sufficient reactivity for a wide range of chemical transformations.[2][3] Consequently, enamides serve as versatile precursors for the synthesis of chiral amines, amino acids, and various heterocyclic scaffolds, which are prominent in many natural products and pharmaceutical agents.[3][4]
N-(cyclohex-1-en-1-yl)formamide (C7H11NO, Mol. Wt.: 125.17 g/mol ) is a representative cyclic enamide.[5] Its synthesis and subsequent functionalization provide a gateway to a variety of substituted cyclohexylamine derivatives, which are key structural motifs in medicinal chemistry. This guide focuses on a direct and practical synthetic approach and establishes a robust protocol for its unambiguous characterization.
Synthetic Methodology: The Acid-Catalyzed Condensation Approach
The synthesis of N-(cyclohex-1-en-1-yl)formamide can be efficiently achieved through the acid-catalyzed condensation of cyclohexanone with formamide. This method is analogous to aspects of the Leuckart reaction, which utilizes formamide or its derivatives for the reductive amination of carbonyl compounds.[6][7] In this specific synthesis, the reaction is controlled to favor the formation of the stable enamide product rather than proceeding to the fully reduced amine.
Mechanistic Rationale
The reaction proceeds via several key steps:
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Activation of Carbonyl: A proton acid catalyst activates the carbonyl group of cyclohexanone, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The nitrogen atom of formamide attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal undergoes acid-catalyzed dehydration to yield a protonated imine or a related N-acyliminium ion intermediate.
-
Tautomerization: A subsequent deprotonation and tautomerization lead to the formation of the thermodynamically stable conjugated enamide system.
The use of a Dean-Stark apparatus or a similar water-removal technique is crucial. By continuously removing water, the reaction equilibrium is shifted towards the product, maximizing the yield in accordance with Le Châtelier's principle.
Caption: General workflow for the synthesis of N-(cyclohex-1-en-1-yl)formamide.
Detailed Experimental Protocol
Materials:
-
Cyclohexanone (Reagent Grade, ≥99%)
-
Formamide (Reagent Grade, ≥99.5%)
-
p-Toluenesulfonic acid monohydrate (PTSA) (Catalyst, ≥98.5%)
-
Toluene (Anhydrous)
-
Ethyl Acetate (ACS Grade)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add cyclohexanone (9.81 g, 100 mmol, 1.0 equiv.), formamide (13.51 g, 300 mmol, 3.0 equiv.), and toluene (100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.01 equiv.) to the mixture. The use of an acid catalyst is essential to promote the condensation and dehydration steps.
-
Reflux: Heat the reaction mixture to reflux (oil bath temperature approx. 120-130 °C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Reaction Quenching: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.
-
Aqueous Workup: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL). The bicarbonate wash is critical to prevent product degradation during concentration and purification.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove toluene.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to isolate the pure product.
-
Final Product: Combine the product-containing fractions and remove the solvent under reduced pressure to yield N-(cyclohex-1-en-1-yl)formamide as a pale yellow oil or low-melting solid.
Comprehensive Characterization
Unambiguous characterization of the synthesized compound is paramount. The following section details the expected results from key spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of the final product.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for N-(cyclohex-1-en-1-yl)formamide. This data serves as a benchmark for verifying the successful synthesis and purity of the compound.
| Technique | Functional Group / Atom | Expected Chemical Shift / Wavenumber / m/z | Key Features |
| ¹H NMR (400 MHz, CDCl₃) | Formyl (CHO) | δ 8.1-8.3 ppm | Singlet (or doublet due to rotamers) |
| Amide (NH) | δ 7.0-7.5 ppm | Broad singlet, exchangeable with D₂O | |
| Vinylic (C=CH) | δ 5.5-5.8 ppm | Triplet or multiplet | |
| Allylic (CH₂) | δ 2.0-2.2 ppm | Multiplet | |
| Aliphatic (CH₂) | δ 1.5-1.8 ppm | Multiplets | |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl (C=O) | δ 160-165 ppm | |
| Vinylic (N-C=) | δ 125-130 ppm | ||
| Vinylic (=CH) | δ 110-115 ppm | ||
| Aliphatic (CH₂) | δ 20-35 ppm | Multiple signals in this region | |
| IR Spectroscopy (Neat) | N-H Stretch | 3250-3300 cm⁻¹ | Broad peak |
| C-H Stretch (sp²) | 3020-3080 cm⁻¹ | ||
| C-H Stretch (sp³) | 2850-2950 cm⁻¹ | ||
| C=O Stretch (Amide I) | 1660-1680 cm⁻¹ | Strong, sharp peak | |
| C=C Stretch | 1640-1660 cm⁻¹ | Medium intensity peak | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z = 125 | Corresponds to C₇H₁₁NO |
Interpretation of Spectroscopic Data
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¹H NMR: The presence of distinct signals for the formyl proton, the NH proton, and the vinylic proton is definitive. The broadness of the NH signal is characteristic and its disappearance upon addition of a drop of D₂O confirms its assignment. The chemical shifts and coupling patterns of the cyclohexene ring protons will confirm the substitution pattern. The observation of two sets of signals for the formyl and NH protons can sometimes occur due to the presence of rotational isomers (rotamers) around the amide C-N bond, a common feature in formamides.
-
¹³C NMR: The spectrum is expected to show six distinct signals for the seven carbon atoms (two aliphatic CH₂ groups may be chemically equivalent). The downfield signals for the carbonyl and the two vinylic carbons are key identifiers of the enamide structure.
-
IR Spectroscopy: The IR spectrum provides a rapid and reliable confirmation of the key functional groups. A strong absorption around 1670 cm⁻¹ is characteristic of the amide carbonyl (Amide I band). This peak, along with the broad N-H stretch above 3200 cm⁻¹ and the C=C stretch, provides compelling evidence for the enamide structure.
-
Mass Spectrometry: The observation of the molecular ion peak at m/z 125 confirms the elemental composition of the target molecule.[5] Analysis of the fragmentation pattern can provide further structural information.
Applications in Synthetic Chemistry
N-(cyclohex-1-en-1-yl)formamide is a valuable intermediate for further synthetic transformations. The enamide functionality can undergo various reactions, including:
-
Hydrolysis: Acidic or basic hydrolysis of the formamide group yields the corresponding enamine, which can be further hydrolyzed to cyclohexanone or used in other reactions. More importantly, hydrolysis after reduction of the double bond can provide access to cyclohexylamine.
-
Reduction: Asymmetric hydrogenation of the C=C double bond is a powerful method for producing chiral N-formylcyclohexylamines, which are precursors to optically active cyclohexylamines.
-
Cycloadditions and Annulations: The electron-rich double bond can participate in cycloaddition reactions, providing a route to complex bicyclic nitrogen-containing heterocycles.
Safety and Handling
Reagents:
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Formamide: May damage fertility or the unborn child.[8] Suspected of causing cancer. It is a combustible liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
p-Toluenesulfonic acid: Causes severe skin burns and eye damage.
Product:
-
N-(cyclohex-1-en-1-yl)formamide: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][9] Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed within a chemical fume hood.
Conclusion
This guide has detailed a reliable and scalable synthesis of N-(cyclohex-1-en-1-yl)formamide from readily available starting materials. The causality-driven protocol, which emphasizes the role of catalysis and equilibrium control, provides a solid foundation for its successful preparation. Furthermore, the comprehensive characterization framework, with tabulated benchmark data, ensures the unambiguous structural verification of the final product. The unique reactivity of this enamide intermediate positions it as a versatile building block for accessing a wide array of more complex molecular architectures relevant to the pharmaceutical and materials science industries.
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